Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate
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Description
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate is a useful research compound. Its molecular formula is C18H21ClN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN2O3 with a molecular weight of approximately 348.82 g/mol. The compound features a quinoline nucleus, which is significant for its biological properties.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives of 8-hydroxyquinoline possess broad-spectrum antimicrobial effects, which may extend to this compound due to structural similarities .
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 18 | |
Candida albicans | 12 |
Anticancer Activity
The anticancer potential of this compound is supported by studies on related quinoline derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have revealed that certain quinoline derivatives can effectively target cancer cells with minimal cytotoxic effects on normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a therapeutic agent in treating infections .
Study on Anticancer Properties
Another study focused on the anticancer effects of quinoline derivatives on MCF-7 breast cancer cells. The findings demonstrated that the compound induced apoptosis and inhibited cell growth effectively at low concentrations, suggesting its potential as a lead compound in cancer therapy .
Properties
Molecular Formula |
C18H21ClN2O3 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O3/c1-2-24-18(23)12-5-4-8-21(10-12)11-13-9-15(19)14-6-3-7-20-16(14)17(13)22/h3,6-7,9,12,22H,2,4-5,8,10-11H2,1H3 |
InChI Key |
FIPMGUDDBKBODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.